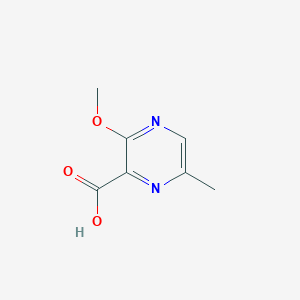
3-Methoxy-6-methylpyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-6-methylpyrazine-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C7H8N2O3 It is characterized by a pyrazine ring substituted with a methoxy group at the 3-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-6-methylpyrazine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.
Introduction of Substituents: The methoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides or alcohols in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxy-6-methylpyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products:
Oxidation Products: Higher oxidation state pyrazine derivatives.
Reduction Products: Alcohols or other reduced forms of the compound.
Substitution Products: Pyrazine derivatives with different substituents replacing the methoxy or methyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methoxy-6-methylpyrazine-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound may be used in the study of biological systems, including its potential role as a ligand in biochemical assays or as a probe in molecular biology research.
Medicine: Research into the medicinal properties of this compound may explore its potential as a therapeutic agent or its role in drug development.
Industry: In industrial applications, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-Methoxy-6-methylpyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through its ability to form specific interactions with these targets, potentially influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
3-Methoxypyrazine-2-carboxylic acid: Similar structure but lacks the methyl group at the 6-position.
6-Methylpyrazine-2-carboxylic acid: Similar structure but lacks the methoxy group at the 3-position.
Pyrazine-2-carboxylic acid: Lacks both the methoxy and methyl groups.
Uniqueness: 3-Methoxy-6-methylpyrazine-2-carboxylic acid is unique due to the presence of both the methoxy and methyl groups, which may confer specific chemical and biological properties not observed in its analogs. These substituents can influence the compound’s reactivity, solubility, and interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H8N2O3 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
3-methoxy-6-methylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-8-6(12-2)5(9-4)7(10)11/h3H,1-2H3,(H,10,11) |
InChI-Schlüssel |
WSKIXIKLDCCETO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=N1)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


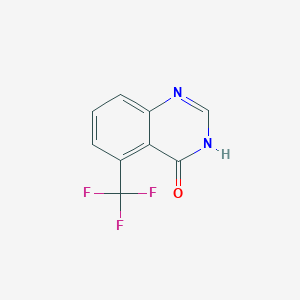
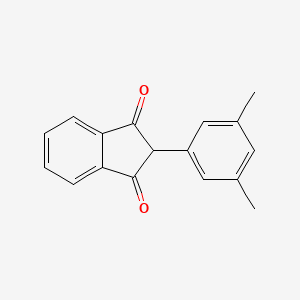
![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)
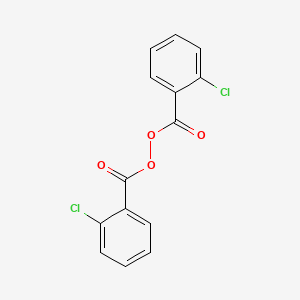
![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)
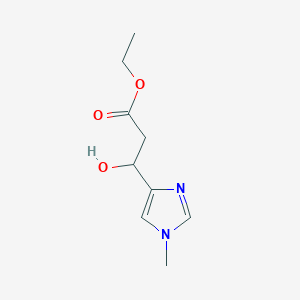

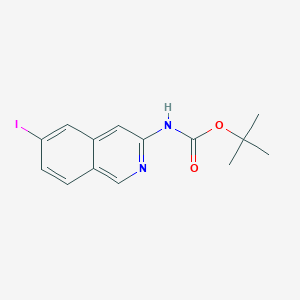
![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)
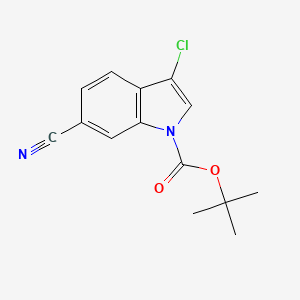
![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)
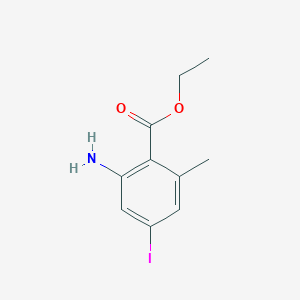
![5-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B13663891.png)
![8-Bromo-3,4-dihydrobenzo[C]oxepin-5(1H)-one](/img/structure/B13663895.png)
